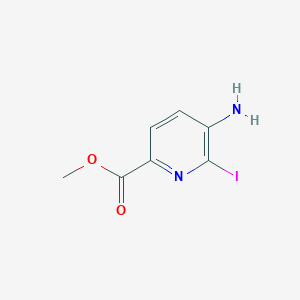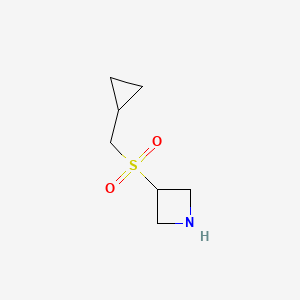![molecular formula C11H22ClNO B1424524 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-82-1](/img/structure/B1424524.png)
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a 2-[(2-methyl-2-propenyl)oxy]ethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 2-methyl-2-propenyl alcohol.
Etherification: The 2-methyl-2-propenyl alcohol undergoes etherification with an appropriate alkylating agent to form 2-[(2-methyl-2-propenyl)oxy]ethyl intermediate.
Substitution Reaction: This intermediate is then reacted with piperidine under controlled conditions to form the desired product.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the ether group.
Reduction: Reduced forms of the compound, potentially altering the piperidine ring or the ether linkage.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Employed in the development of new materials or as a precursor in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may:
Bind to Receptors: Interact with specific receptors, altering their activity.
Inhibit Enzymes: Act as an inhibitor for certain enzymes, affecting metabolic pathways.
Modulate Pathways: Influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine
- 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine acetate
- 4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine sulfate
Uniqueness
4-{2-[(2-Methyl-2-propenyl)oxy]ethyl}piperidine hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to its non-salt counterparts. This uniqueness makes it particularly valuable in certain chemical and pharmaceutical applications where these properties are crucial.
Propiedades
IUPAC Name |
4-[2-(2-methylprop-2-enoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-10(2)9-13-8-5-11-3-6-12-7-4-11;/h11-12H,1,3-9H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIBHOWIXUDNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















